Diplacin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diplacin can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but typically involves the following steps:

Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as alkylation or acylation.

Coupling Reactions: These intermediates are then coupled using reagents like coupling agents or catalysts to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Diplacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using halogenating agents like thionyl chloride.

Major Products:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Diplacin has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Employed in studies of neuromuscular transmission and receptor pharmacology.

Medicine: Investigated for its potential use as a muscle relaxant in surgical procedures.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Wirkmechanismus

Diplacin exerts its effects by blocking nicotinic cholinoreceptors at the neuromuscular junction. This inhibition prevents the binding of acetylcholine, a neurotransmitter, to its receptors on muscle cells, leading to muscle relaxation. The molecular targets include nicotinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signal transduction .

Vergleich Mit ähnlichen Verbindungen

Tubocurarine: Another nicotinic cholinoreceptor antagonist used as a muscle relaxant.

Pancuronium: A synthetic compound with similar muscle relaxant properties.

Vecuronium: A non-depolarizing neuromuscular blocking agent.

Comparison: Diplacin is unique in its specific binding affinity and duration of action compared to other similar compounds. While Tubocurarine and Pancuronium are also used as muscle relaxants, this compound’s distinct chemical structure provides different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific medical and research applications.

Eigenschaften

CAS-Nummer |

19918-85-5 |

|---|---|

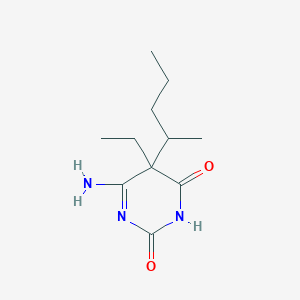

Molekularformel |

C26H42ClN2O6+ |

Molekulargewicht |

514.1 g/mol |

IUPAC-Name |

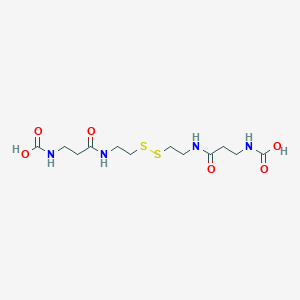

4-[2-[3-[2-[1-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-4-yl]ethoxy]phenoxy]ethyl]-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-ol;chloride |

InChI |

InChI=1S/C26H42N2O6.ClH/c29-17-19-4-8-27(10-6-23(31)25(19)27)12-14-33-21-2-1-3-22(16-21)34-15-13-28-9-5-20(18-30)26(28)24(32)7-11-28;/h1-3,16,19-20,23-26,29-32H,4-15,17-18H2;1H/q+2;/p-1 |

InChI-Schlüssel |

ORMPUDVQAXUCGZ-UHFFFAOYSA-M |

SMILES |

C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-].[Cl-] |

Kanonische SMILES |

C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-] |

Synonyme |

4,4’-[m-Phenylenebis(oxyethylene)]bis[hexahydro-1-hydroxy-7-(hydroxymethyl)-1H-pyrrolizinium Dichloride; Diplacin Dichloride; 4,4’-[1,3-phenylenebis(oxy-2,1-ethanediyl)]bis[hexahydro-1-hydroxy-7-(hydroxymethyl)-1H-pyrrolizinium Dichloride; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Diplacin and what is its primary mechanism of action?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction. [, , , , ] This prevents acetylcholine from binding to its receptors, inhibiting muscle contraction and leading to muscle relaxation or paralysis.

Q2: How does this compound's effect differ from depolarizing muscle relaxants?

A2: Unlike depolarizing muscle relaxants like succinylcholine, which initially activate the acetylcholine receptor before blocking it, this compound does not cause depolarization. It directly blocks the receptor, resulting in a more predictable and easily reversible paralysis. [, ]

Q3: What are the downstream effects of this compound administration?

A3: this compound administration leads to skeletal muscle relaxation. This effect is utilized clinically for surgical procedures, particularly to facilitate endotracheal intubation and mechanical ventilation. [, , ]

Q4: Can this compound cross the blood-brain barrier?

A4: this compound does not readily cross the blood-brain barrier. [, , ] Consequently, it primarily exerts its effects peripherally and does not significantly impact the central nervous system.

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of this compound. Further investigation into its chemical structure is needed.

Q6: What is known about the stability of this compound in different formulations?

A6: The research abstracts primarily focus on this compound's pharmacological effects and do not provide information about its stability or formulation strategies.

Q7: What are the pharmacokinetic properties of this compound?

A8: While the abstracts do not offer a detailed pharmacokinetic profile, they indicate that this compound is administered intravenously [, ] and its effects are relatively short-lived. [] Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion characteristics.

Q8: What factors can influence the pharmacodynamics of this compound?

A9: The research suggests that the hypothermia stage can influence the action of this compound on the hypothermia development ratio (HDR) in rats. [] Further research is necessary to fully understand the factors modulating its pharmacodynamic profile.

Q9: What experimental models have been used to study this compound's effects?

A10: The research highlights the use of in vitro and in vivo models to investigate this compound's actions. Studies employed rat models to assess its impact on erythrocyte resistance to hypoosmotic hemolysis [, ], growth and development in rat pups [, ], thermoregulation [, ], methemoglobin formation [], and its interaction with narcotics. [, ] Additionally, cat models were used to examine its effects on transcallosal potentials in the sensomotor cortex [, ] and the activities of the cortical portion of the visual analyzer. [, ]

Q10: Has this compound been studied in clinical trials?

A11: While the provided research doesn't cite specific clinical trials, some abstracts mention the clinical application of this compound in surgery, particularly its use in anesthesia for endotracheal intubation. [, , ]

Q11: Has this compound been investigated for its potential in managing spasticity?

A13: Yes, research has explored the use of this compound for treating spasticity caused by spinal trauma. [, ] This area requires further exploration to determine its efficacy and safety in managing spasticity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B32786.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B32787.png)